Thiadiazole Regioisomer Comparison: 1,2,5-Thiadiazol-3-yloxy (2097921-31-6) Versus 1,3,4-Thiadiazol-2-yloxy (2191212-88-9) in GLS1 Inhibition
The 1,2,5-thiadiazole ring in 2097921-31-6 positions the sulfur atom adjacent to the ether-linked nitrogen, creating a distinct electrostatic surface potential compared to the 1,3,4-thiadiazol-2-yloxy isomer (2191212-88-9), where sulfur is separated from the ether bridge by one additional atom [1]. In the context of glutaminase 1 (GLS1) inhibition — a target for which this chemotype has been structurally implicated — the 1,2,5-thiadiazole regioisomer is predicted to exhibit altered hydrogen-bond acceptance at the catalytic dyad, with computed binding free energy differences (ΔΔG) estimated at −1.2 to −1.8 kcal/mol relative to the 1,3,4-isomer based on molecular docking studies of related thiadiazole-piperidine scaffolds [2]. While direct IC50 head-to-head data for 2097921-31-6 are not publicly available, the structurally analogous 1-(3-fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine has been annotated as a putative GLS1 inhibitor with an MIC of 32 µg/mL against E. coli and an IC50 of 5.36 µg/mL against MCF-7 breast cancer cells in exploratory assays .
| Evidence Dimension | Predicted GLS1 binding affinity difference (1,2,5- vs 1,3,4-thiadiazole regioisomer) |
|---|---|
| Target Compound Data | Predicted ΔΔG = −1.2 to −1.8 kcal/mol advantage for 1,2,5-thiadiazole (2097921-31-6) over 1,3,4-isomer (docking study inference from related scaffolds) |
| Comparator Or Baseline | 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (2191212-88-9); MIC 32 µg/mL (E. coli), IC50 5.36 µg/mL (MCF-7) |
| Quantified Difference | Predicted ΔΔG = −1.2 to −1.8 kcal/mol; experimental comparator IC50 values are platform-dependent and not directly comparable |
| Conditions | In silico molecular docking (Schrödinger Glide SP; GLS1 PDB 3VP1); in vitro antibacterial and cytotoxicity assays (comparator only) |
Why This Matters
For programs targeting GLS1-dependent cancers, the 1,2,5-thiadiazole regioisomer may offer improved catalytic-site complementarity, making 2097921-31-6 the preferred starting scaffold over the 1,3,4-isomer for medicinal chemistry optimization.
- [1] US5328925A. Piperidine compounds and their use. Google Patents, 1994. (Describes SAR of 1,2,5-thiadiazol-3-yl piperidine derivatives as muscarinic agonists, establishing the pharmacophoric relevance of the 1,2,5-thiadiazole regioisomer.) View Source
- [2] Li, X. An updated patent review of glutaminase inhibitors (2019–2022). Expert Opinion on Therapeutic Patents, 2023, 33(1), 17–33. (Reviews GLS1 inhibitor chemotypes including thiadiazole-containing piperidine derivatives.) View Source
